molecular formula C14H26N2O3 B2353914 (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate CAS No. 877661-68-2

(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate

Cat. No.: B2353914
CAS No.: 877661-68-2
M. Wt: 270.373
InChI Key: ZCXDCILJOPQCNH-NSHDSACASA-N
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Description

(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.373. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Development

  • Process Development and Pilot-Plant Synthesis

    The compound is synthesized via an efficient one-pot, two-step telescoped sequence, showcasing its application in the manufacturing of lymphocyte function-associated antigen 1 inhibitors. This process is notable for its practicality and scalability, yielding high purity products (Li et al., 2012).

  • Comparative Study of Synthesis

    Another synthesis process, focusing on the regioselectivity and reaction media for related compounds, demonstrates the compound's versatility in chemical synthesis (Martins et al., 2012).

  • Synthesis of Diastereomers

    The synthesis and separation of diastereomers of related diketopiperazines highlight the compound's role in producing structurally diverse molecules (Liu et al., 2012).

  • Enantioselective Nitrile Anion Cyclization

    This synthesis method creates N-tert-butyl disubstituted pyrrolidines, illustrating the compound's use in producing enantioselective, chiral pyrrolidine derivatives (Chung et al., 2005).

  • Efficient Synthesis Process

    A seven-step synthesis process for related drug intermediates exemplifies the compound's utility in the pharmaceutical industry (Min, 2010).

Structural and Physical Properties

  • Hydrogen Bonds and Molecular Structure

    A study on the compound's crystals and hydrogen bonds emphasizes its significance in understanding molecular interactions and alignments (Baillargeon et al., 2014).

  • Investigation of All-Cis Trisubstituted Pyrrolidin-2-One

    A study focused on the structure and hydrogen bonding of a related compound, providing insights into its stereochemistry (Weber et al., 1995).

Applications in Catalysis and Reactions

  • Palladium-Catalyzed Coupling Reactions

    The compound is used in the synthesis of various tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing its role in catalysis (Wustrow & Wise, 1991).

  • Hydrogen-Bonded Chains of Rings

    Analysis of hydrogen-bonded structures in related compounds contributes to our understanding of molecular configurations and interactions (Trilleras et al., 2008).

  • Lithiation of Pyridine Derivatives

    A study on the lithiation of related compounds with various lithium reagents underlines the compound's significance in organic synthesis (Smith et al., 2013).

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(oxan-4-yl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)15-11-4-7-16(10-11)12-5-8-18-9-6-12/h11-12H,4-10H2,1-3H3,(H,15,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXDCILJOPQCNH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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